N-[[[2-(4-methoxyphenoxy)acetyl]amino]carbamothioyl]-4-nitrobenzamide
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Overview
Description
2-(4-METHOXYPHENOXY)-N-({[(4-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)ACETAMIDE is a complex organic compound with a unique structure that includes methoxyphenoxy and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHOXYPHENOXY)-N-({[(4-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methoxyphenol with an appropriate acylating agent to form 4-methoxyphenyl acetate. This intermediate is then reacted with 4-nitrophenyl isocyanate to form the desired compound under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(4-METHOXYPHENOXY)-N-({[(4-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(4-METHOXYPHENOXY)-N-({[(4-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-METHOXYPHENOXY)-N-({[(4-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenoxy)propanoic acid: Known for its sweetness inhibitory activity.
(4-Methoxyphenyl)(4-nitrophenyl)methanone: Shares structural similarities and is used in organic synthesis.
Uniqueness
2-(4-METHOXYPHENOXY)-N-({[(4-NITROPHENYL)FORMAMIDO]METHANETHIOYL}AMINO)ACETAMIDE is unique due to its combination of methoxyphenoxy and nitrophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H16N4O6S |
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Molecular Weight |
404.4 g/mol |
IUPAC Name |
N-[[[2-(4-methoxyphenoxy)acetyl]amino]carbamothioyl]-4-nitrobenzamide |
InChI |
InChI=1S/C17H16N4O6S/c1-26-13-6-8-14(9-7-13)27-10-15(22)19-20-17(28)18-16(23)11-2-4-12(5-3-11)21(24)25/h2-9H,10H2,1H3,(H,19,22)(H2,18,20,23,28) |
InChI Key |
XKLOWQOIRGUZMI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NNC(=S)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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